molecular formula C23H23FN4O4 B2992938 Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 899951-71-4

Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2992938
CAS No.: 899951-71-4
M. Wt: 438.459
InChI Key: RMQMOQQDAFKYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a piperazine moiety, a naphthyridine moiety, and a fluorobenzyl group. Piperazine is a common moiety found in many drugs and bioactive molecules . The presence of a fluorobenzyl group could potentially enhance the compound’s lipophilicity and bioavailability.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have good solubility and bioavailability .

Scientific Research Applications

Structural Analysis and Crystallography

Studies have detailed the crystal structure of related compounds, emphasizing their conformation, bonding, and interactions within the crystal lattice. For instance, the structure of enoxacin trihydrate, a compound with a similar naphthyridine ring system, reveals insights into the molecular conformation and hydrogen bonding patterns that stabilize the crystal structure (Parvez et al., 2004). Another study on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid explores the conformation of piperazine rings and their interactions, providing a framework for understanding similar compounds (Faizi et al., 2016).

Synthesis and Chemical Properties

Research on the synthesis and chemical reactions of related compounds offers valuable insights into methodologies that could be applicable to Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate. An efficient synthesis process for 6-fluoronalidixic acid and its conversion to enoxacin highlights the steps involved in producing compounds with antibacterial properties, which may share synthesis pathways with the compound of interest (Sanchez & Rogowski, 1987).

Antimicrobial and Antibacterial Applications

Several studies have investigated the antimicrobial and antibacterial properties of compounds structurally similar to this compound. The synthesis, characterization, and evaluation of antibacterial agents based on 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, offer insights into the potential antibacterial applications of similar compounds (Matsumoto et al., 1984).

Photoluminescence and Coordination Chemistry

Research on coordination polymers with drug ligands, such as enoxacin, reveals the potential of similar compounds in developing materials with unique photoluminescence properties. These studies suggest possible applications in materials science and photoluminescence-based sensors (Yu et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is the mammalian enzyme PARP (Poly ADP-ribose polymerase) . PARP is a 113-kDa multidomain protein that has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from recognizing and binding to DNA breaks, thereby disrupting the signaling of DNA damage . The compound’s fluorobenzyl group may enhance its binding affinity to the target, leading to more effective inhibition .

Biochemical Pathways

The inhibition of PARP affects various DNA-related functions, including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability . The compound’s action can therefore have wide-ranging effects on cellular processes and functions.

Pharmacokinetics

Fluorine atoms in organofluorine compounds like this one can improve the metabolic stability, lipophilicity, and membrane permeability of the compound , potentially enhancing its absorption and distribution within the body.

Result of Action

The inhibition of PARP by this compound disrupts the signaling of DNA damage, which can affect a variety of cellular processes and functions . This can lead to changes in gene expression, cell division, and apoptosis, among other effects . The compound’s action may also have implications for the treatment of diseases related to DNA damage and repair, such as cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .

Properties

IUPAC Name

ethyl 4-[1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-2-32-23(31)27-12-10-26(11-13-27)21(29)19-14-17-4-3-9-25-20(17)28(22(19)30)15-16-5-7-18(24)8-6-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQMOQQDAFKYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.